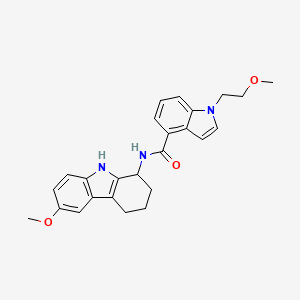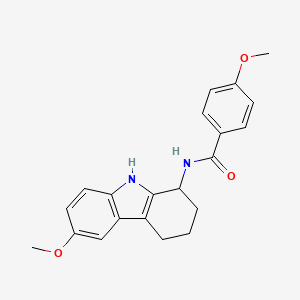
N-(3-methylbutyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a carboxamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.
Attachment of the 3-methylbutyl Group: This step involves the alkylation of the quinazoline core with 3-methylbutyl halide in the presence of a strong base such as sodium hydride.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents such as ammonia or amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methylbutyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3-methylbutyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. It may also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-(3-methylbutyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:
4-oxo-3-phenylquinazoline-7-carboxamide: Lacks the 3-methylbutyl group, resulting in different chemical and biological properties.
N-(3-methylbutyl)-4-oxo-3-phenylquinazoline-2-carboxamide: Has a carboxamide group at a different position, affecting its reactivity and interactions with molecular targets.
4-oxo-3-phenylquinazoline-7-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H21N3O2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(3-methylbutyl)-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)10-11-21-19(24)15-8-9-17-18(12-15)22-13-23(20(17)25)16-6-4-3-5-7-16/h3-9,12-14H,10-11H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
NIRQLMPOBPYVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12158630.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12158641.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12158656.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12158664.png)
![5,5-Dimethyl-2-[2-(3-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B12158665.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12158680.png)
![7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one](/img/structure/B12158681.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole](/img/structure/B12158682.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12158685.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12158695.png)
![3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12158697.png)
![4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12158714.png)
